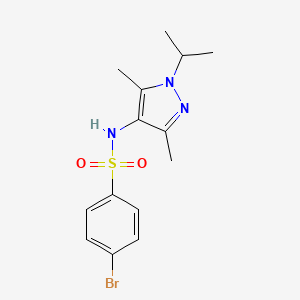![molecular formula C17H20N2O B7576866 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)
1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one, also known as BU-224, is a novel compound that has been investigated for its potential as a therapeutic agent. BU-224 is a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.
作用機序
1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one is a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant-like effects, as well as effects on other physiological processes such as sleep, appetite, and pain perception. This compound binds to the 5-HT1A receptor and activates it, leading to downstream effects that result in the observed pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to enhance the effects of other antidepressant drugs. This compound has been shown to increase the release of serotonin in the brain, which is thought to be one of the mechanisms by which it exerts its effects. This compound has also been investigated for its potential as a treatment for drug addiction and withdrawal, and it has been shown to reduce drug-seeking behavior in animal models.
実験室実験の利点と制限
One of the advantages of 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one is its selectivity for the 5-HT1A receptor, which reduces the potential for off-target effects. This compound has also been optimized for high yields and purity, which makes it suitable for use in preclinical studies. One limitation of this compound is its relatively short half-life, which may limit its usefulness in clinical settings.
将来の方向性
There are several future directions for research on 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one. One direction is to investigate its potential as a treatment for mood and anxiety disorders in humans. Another direction is to investigate its potential as a treatment for drug addiction and withdrawal in humans. Further studies are needed to fully understand the mechanism of action of this compound and its effects on other physiological processes. Additionally, the development of more potent and selective agonists of the 5-HT1A receptor may lead to the development of more effective treatments for mood and anxiety disorders.
合成法
The synthesis of 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one involves several steps, including the preparation of the starting materials and the coupling reactions. The starting materials are 2-azabicyclo[2.2.1]heptane and 1H-indole-3-carbaldehyde, which are reacted with each other in the presence of a Lewis acid catalyst to form the intermediate compound. The intermediate is then reacted with the appropriate reagents to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one has been investigated for its potential as a therapeutic agent for the treatment of mood and anxiety disorders. The serotonin 5-HT1A receptor is a target for many antidepressant and anxiolytic drugs, and this compound has shown promising results in preclinical studies. This compound has been shown to have anxiolytic and antidepressant-like effects in animal models, and it has also been shown to enhance the effects of other antidepressant drugs. This compound has also been investigated for its potential as a treatment for drug addiction and withdrawal.
特性
IUPAC Name |
1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(19-11-12-5-7-14(19)9-12)8-6-13-10-18-16-4-2-1-3-15(13)16/h1-4,10,12,14,18H,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNYTFVODULZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)



![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)
![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)
![3-[[2-(3-Amino-1,2,4-triazol-1-yl)acetyl]amino]benzamide](/img/structure/B7576895.png)
![Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)
